molecular formula C13H9NOS B1523698 6-(Benzo[b]thiophen-2-yl)pyridin-2-ol CAS No. 1111105-57-7

6-(Benzo[b]thiophen-2-yl)pyridin-2-ol

Cat. No.: B1523698
CAS No.: 1111105-57-7
M. Wt: 227.28 g/mol
InChI Key: FGLOSMCLGCAROT-UHFFFAOYSA-N
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Description

6-(Benzo[b]thiophen-2-yl)pyridin-2-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 2-position and a benzo[b]thiophene moiety at the 6-position. Its molecular structure combines aromatic and heteroaromatic systems, making it a candidate for applications in medicinal chemistry and materials science. The compound is commercially available through nine suppliers, as noted in , with synonyms including 6-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine .

Properties

IUPAC Name

6-(1-benzothiophen-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-13-7-3-5-10(14-13)12-8-9-4-1-2-6-11(9)16-12/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLOSMCLGCAROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682902
Record name 6-(1-Benzothiophen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111105-57-7
Record name 6-(1-Benzothiophen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Coupling and Cyclization for Benzo[b]thiophene Core Construction

A widely employed method to synthesize 2-substituted benzo[b]thiophenes, which are key intermediates for preparing 6-(Benzo[b]thiophen-2-yl)pyridin-2-ol, involves a palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization. This method typically uses 2-iodothiophenols and terminal alkynes under nitrogen atmosphere with Pd(OAc)₂ as catalyst, TMEDA as ligand, and AgTFA as additive in DMF solvent at 110 °C for 24 hours.

Key reaction features:

Parameter Details
Catalyst Pd(OAc)₂ (15 mol%)
Ligand TMEDA (20 mol%)
Additive AgTFA (1.1 equiv.)
Solvent DMF (2 mL)
Temperature 110 °C
Reaction Time 24 hours
Atmosphere Nitrogen (inert)
Typical Yields 41–78%

The mechanism involves initial Sonogashira coupling to form 2-alkynylthiophenol intermediates, which then undergo Pd-coordinated cyclization to yield the benzo[b]thiophene scaffold. This method tolerates various functional groups (e.g., –F, –Cl, –CF₃) on the 2-iodothiophenol, allowing structural diversity relevant for pharmaceutical applications.

Visible-Light and Photocatalytic Synthesis of Benzothiophenes

An alternative green synthetic route employs visible light irradiation to promote the cyclization of disulfides with alkynes in toluene at room temperature. For example, disulfides and alkynes are irradiated with a 12 W blue LED for 24 hours, or under sunlight for 27 hours, leading to benzothiophene products with moderate to good yields (60–68%).

Reaction conditions and yields:

Condition Yield (%) Notes
Blue LED irradiation (12 W) 68 24 h, room temperature
Sunlight irradiation 60 27 h (9 h/day for 3 days)

After irradiation, the crude product is purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

Oxidation and Functional Group Transformations

The synthesis of benzo[b]thiophene derivatives often involves oxidation steps, such as converting thiophenes to benzo[b]thiophene-1,1-dioxides using hydrogen peroxide in acetic acid at 100 °C for 1 hour. This oxidation is crucial for further functionalization and biological activity studies.

For example, 3-bromothianaphthalene is oxidized to 3-bromobenzo[b]thiophene-1,1-dioxide with an 89% yield. Subsequent nucleophilic substitution with thiol reagents in dimethylformamide with triethylamine yields 3-substituted benzo[b]thiophene-1,1-dioxides.

Preparation of this compound

While direct literature on the exact preparation of this compound is limited, the compound can be logically synthesized by coupling a 6-halopyridin-2-ol derivative with benzo[b]thiophene-2-yl moiety using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).

A plausible synthetic route includes:

  • Synthesis of 6-halopyridin-2-ol (e.g., 6-bromopyridin-2-ol).
  • Preparation of benzo[b]thiophene-2-boronic acid or stannane derivative.
  • Pd-catalyzed cross-coupling under inert atmosphere in suitable solvents (e.g., toluene, DMF).
  • Purification by column chromatography.

This approach aligns with the general palladium-catalyzed methods applied for benzo[b]thiophene derivatives and pyridine functionalization.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range Notes
Pd-catalyzed Sonogashira + Cyclization 2-Iodothiophenol, alkyne, Pd(OAc)₂, TMEDA, AgTFA, DMF, 110 °C, 24 h 41–78% Widely used for 2-substituted benzo[b]thiophenes
Visible-light photocatalysis Disulfides, alkynes, toluene, blue LED or sunlight, RT, 24–27 h 60–68% Green chemistry approach
Oxidation of thiophenes H₂O₂ in acetic acid, 100 °C, 1 h ~89% For benzo[b]thiophene-1,1-dioxides
Pd-catalyzed cross-coupling Halopyridin-2-ol, benzo[b]thiophene boronic acid/stannane, Pd catalyst, inert atmosphere Variable For final coupling to form target compound

Chemical Reactions Analysis

Types of Reactions

6-(Benzo[b]thiophen-2-yl)pyridin-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-(Benzo[b]thiophen-2-yl)pyridin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzo[b]thiophen-2-yl)pyridin-2-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, its antioxidant properties are likely due to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Positional Isomers: Pyridin-2-ol vs. Pyridin-3-ol Derivatives

A key structural analog is 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol (CAS: 1261998-84-8), where the hydroxyl group is at the 3-position of the pyridine ring. This positional isomerism significantly alters electronic properties:

  • Electronic Effects : The 2-hydroxyl group in the target compound participates in intramolecular hydrogen bonding with the pyridine nitrogen, enhancing planarity and resonance stabilization. In contrast, the 3-hydroxyl isomer lacks this interaction, leading to reduced conjugation .
  • Solubility : The 2-hydroxyl derivative exhibits higher aqueous solubility due to stronger hydrogen-bonding capacity, whereas the 3-hydroxyl analog may show increased lipophilicity .

Ring-System Variations: Pyridine vs. Pyrimidine

6-(Benzo[b]thiophen-2-yl)pyrimidine-2(1H)-thione () replaces the pyridine ring with a pyrimidine system. Key differences include:

  • Nitrogen Content : The pyrimidine ring (two nitrogen atoms) increases electron-deficient character, enhancing reactivity in nucleophilic substitutions.
  • Thione vs. Hydroxyl : The thione group (–SH) in pyrimidine derivatives confers metal-chelating properties, unlike the hydroxyl group in the target compound .

Benzo[b]thiophene Substitution Patterns

Compounds like 4-(5-(3-hydroxypropyl)benzo[b]thiophen-2-yl)phenol () highlight the impact of substituents on the benzo[b]thiophene moiety:

  • Polarity : Hydrophilic substituents (e.g., –OH, –CH2CH2OH) improve water solubility but may reduce membrane permeability.
  • Biological Activity : Substituted benzo[b]thiophenes are prevalent in antiviral and anticancer agents, though specific data for the target compound remain unexplored .

Analog-Specific Routes

  • Pyridin-3-ol Isomer : Synthesized via similar cyclization but with modified regioselective conditions to favor 3-hydroxyl formation .
  • Pyrimidine Derivatives : Employ thiourea instead of urea, introducing sulfur at the 2-position .

Physicochemical Properties

Property 6-(Benzo[b]thiophen-2-yl)pyridin-2-ol 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol Pyrimidine-2-thione Derivative
Molecular Weight ~243.3 g/mol ~243.3 g/mol ~275.4 g/mol
logP (Predicted) ~2.5 ~2.8 ~3.2
Hydrogen Bond Donors 1 (OH) 1 (OH) 1 (SH)
Aqueous Solubility Moderate Low Low

Data inferred from structural analogs in , and 15.

Commercial and Regulatory Considerations

  • Suppliers : The target compound is supplied by nine vendors, whereas its pyridin-3-ol isomer and pyrimidine-thione analog have fewer suppliers (9 and 3, respectively) .
  • Safety: Limited GHS data () suggest standard precautions for research use, though toxicity profiles remain uncharacterized.

Biological Activity

6-(Benzo[b]thiophen-2-yl)pyridin-2-ol is a heterocyclic compound that combines a pyridine ring with a benzo[b]thiophene moiety. This unique structure imparts diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been explored for its potential applications in treating various diseases, including cancer, infections, and neurodegenerative disorders.

Chemical Structure

The chemical formula for this compound is C14H11NOSC_{14}H_{11}NOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features of this compound are essential for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. For instance, studies have shown that derivatives of thiophene and pyridine possess notable antimicrobial effects against various pathogens .

Antioxidant Activity

The antioxidant potential of this compound has been highlighted in several studies. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals .

Analgesic Effects

Preliminary investigations suggest that this compound may exhibit analgesic properties. This is particularly relevant for developing new pain management therapies without the side effects associated with traditional analgesics .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. It has shown promising results against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.65
A5492.41
HCT-116Varies

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of other substrates and potentially modulating drug interactions .
  • Cell Signaling Pathways : It affects key signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and apoptosis .
  • Gene Expression Modulation : By interacting with transcription factors, this compound can alter gene expression related to cellular metabolism and stress responses .

Case Studies

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. For example, modifications to the pyridine ring have resulted in compounds with improved anticancer efficacy and selectivity against specific cancer types .

Example Study

A study investigated various derivatives based on the benzo[b]thiophene scaffold, revealing that certain modifications led to enhanced cytotoxicity against human leukemia cell lines compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 6-(Benzo[b]thiophen-2-yl)pyridin-2-ol?

  • The synthesis typically involves constructing the benzo[b]thiophene core via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles, followed by functionalization of the pyridin-2-ol moiety using coupling reactions (e.g., Suzuki-Miyaura) . Alternative routes include regioselective halogenation of the pyridine ring, as seen in analogous pyridine derivatives, to enable cross-coupling with thiophene-based precursors . Key reagents include NaH/THF for deprotonation and Pd catalysts for coupling steps .

Q. How is the compound characterized to confirm purity and structural integrity?

  • Characterization relies on NMR (¹H/¹³C) to verify regiochemistry, HPLC for purity assessment (>98%), and mass spectrometry (HRMS) for molecular weight confirmation . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the primary research applications of this compound?

  • The compound is explored in organic photovoltaics (OPVs) as a donor material due to its extended π-conjugation and tunable HOMO/LUMO levels . In medicinal chemistry, its benzo[b]thiophene scaffold is investigated for enzyme inhibition (e.g., kinase or COX-2 targets) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Yield optimization involves solvent selection (e.g., THF for polar intermediates), catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), and microwave-assisted synthesis to reduce reaction times . For example, microwave irradiation improved yields by 15–20% in analogous thiophene-pyridine hybrids .

Q. What computational strategies predict the compound’s electronic properties for photovoltaic applications?

  • Density functional theory (DFT) calculates polarizability (α) and hyperpolarizability (β) to assess charge-transfer efficiency . Time-dependent DFT (TD-DFT) models excited-state behavior, correlating with experimental open-circuit voltage (Voc) in bulk-heterojunction solar cells .

Q. How do structural modifications resolve contradictions in photovoltaic efficiency data?

  • Discrepancies in Voc arise from mismatched energy levels between donor and acceptor materials. Introducing electron-withdrawing groups (e.g., fluorine) on the pyridine ring lowers the HOMO, enhancing Voc by ~0.2–0.3 eV . Side-chain engineering (e.g., 2-ethylhexyl groups) improves solubility and film morphology, critical for charge transport .

Q. What structure-activity relationships (SARs) govern its biological activity?

  • SAR studies focus on substituent effects at the pyridin-2-ol position. Hydroxypropyl groups enhance solubility and bioavailability, while trifluoromethylphenyl moieties improve binding affinity to hydrophobic enzyme pockets . Comparative studies with pyrido-pyrimidine analogs reveal that thiophene substitution increases metabolic stability .

Q. Which analytical methods evaluate its stability under experimental conditions?

  • Accelerated stability testing (40°C/75% RH) monitors degradation via HPLC. Mass spectrometry identifies degradation products (e.g., oxidation of the thiophene ring). Thermogravimetric analysis (TGA) assesses thermal stability, critical for OPV processing temperatures .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Benzo[b]thiophen-2-yl)pyridin-2-ol
Reactant of Route 2
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6-(Benzo[b]thiophen-2-yl)pyridin-2-ol

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